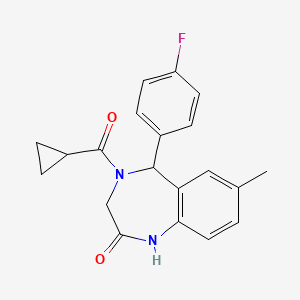

4-cyclopropanecarbonyl-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Descripción

This 1,4-benzodiazepine derivative features a cyclopropanecarbonyl group at position 4, a 4-fluorophenyl substituent at position 5, and a methyl group at position 6. The bicyclic structure of the benzodiazepine core is critical for binding to γ-aminobutyric acid (GABAA) receptors, a common pharmacological target for anxiolytics and sedatives. The cyclopropanecarbonyl group introduces steric constraints and metabolic stability compared to traditional acyl substituents (e.g., acetyl or propionyl), while the 4-fluorophenyl group enhances lipophilicity and receptor affinity .

Propiedades

IUPAC Name |

4-(cyclopropanecarbonyl)-5-(4-fluorophenyl)-7-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2/c1-12-2-9-17-16(10-12)19(13-5-7-15(21)8-6-13)23(11-18(24)22-17)20(25)14-3-4-14/h2,5-10,14,19H,3-4,11H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMRPYMRAVXMIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=C(C=C3)F)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropanecarbonyl-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps:

Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring system.

Introduction of the Cyclopropanecarbonyl Group: This is achieved through acylation reactions using cyclopropanecarbonyl chloride.

Addition of the Fluorophenyl Group:

Methylation: The final step involves the methylation of the benzodiazepine core to introduce the methyl group at the 7th position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropanecarbonyl group.

Reduction: Reduction reactions can occur at the benzodiazepine core, potentially converting it to a more saturated form.

Substitution: The fluorophenyl group can participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include more saturated benzodiazepine derivatives.

Substitution: Products may include various substituted fluorophenyl derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

The primary applications of this compound are in the field of pharmacology, particularly as a potential anxiolytic and sedative agent. Benzodiazepines are known for their ability to modulate neurotransmitter systems in the central nervous system, primarily through interaction with GABA receptors. The specific structural modifications in this compound may influence its binding affinity and efficacy at these receptors.

Synthesis and Production

The synthesis of this compound typically involves multi-step synthetic routes common to benzodiazepine derivatives. Key steps may include:

- Formation of the Benzodiazepine Core : Utilizing precursors that allow for the introduction of the cyclopropanecarbonyl and fluorophenyl groups.

- Optimization of Reaction Conditions : Careful control of solvents, temperature, and reaction time is crucial for maximizing yield and selectivity .

Case Studies

Several studies have documented the synthesis and evaluation of similar benzodiazepine derivatives:

- Study on Structural Variations : Research has shown that variations in substituents can lead to significant changes in pharmacological profiles. For instance, derivatives with different fluorinated phenyl groups exhibited varied anxiolytic activities.

- Clinical Trials : Some derivatives have progressed to clinical trials for treating anxiety disorders and insomnia due to their favorable pharmacokinetic properties.

Potential Therapeutic Uses

The compound shows promise for various therapeutic applications:

- Anxiolytics : Its ability to reduce anxiety symptoms makes it a candidate for treating anxiety disorders.

- Sedatives : The sedative properties could be beneficial for managing sleep disorders.

Mecanismo De Acción

The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are those related to neurotransmitter inhibition and signal transduction.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below compares key structural features and reported properties of the target compound with analogs from literature:

Pharmacological and Physicochemical Insights

Substituent Effects on Receptor Binding :

- The 4-fluorophenyl group in the target compound likely improves GABAA receptor affinity compared to unsubstituted phenyl (e.g., compound in ) due to increased electronegativity and lipophilicity .

- Nitro groups (as in Methylclonazepam) enhance potency but may increase toxicity risks, whereas the cyclopropanecarbonyl group balances metabolic stability and reduced side effects .

Metabolic Stability :

- Conformational Flexibility: The tetrahydro-1H-1,4-benzodiazepin-2-one core allows partial ring puckering, optimizing receptor interactions.

Actividad Biológica

The compound 4-cyclopropanecarbonyl-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one , with the CAS number 533873-29-9, is a member of the benzodiazepine family. This article explores its biological activity, focusing on pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 338.3755 g/mol. The structural representation can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | CHF NO |

| Molecular Weight | 338.3755 g/mol |

| SMILES | O=C1CN(C(=O)C2CC2)C(c2c(N1)ccc(c2)C)c1ccc(cc1)F |

The benzodiazepine derivatives generally act on the central nervous system (CNS) by modulating the GABA-A receptor, which enhances the inhibitory effect of GABA (gamma-aminobutyric acid). This compound is hypothesized to exhibit anxiolytic and sedative effects similar to other benzodiazepines.

Antihistamine Properties

The synthetic pathways leading to this compound indicate potential applications in allergy treatments. It serves as an intermediate in the synthesis of Fexofenadine, a well-known antihistamine . This suggests that the compound may possess similar properties that warrant further investigation.

Synthesis and Biological Evaluation

A study detailed a multi-step synthesis process for producing this compound from readily available precursors. The synthesis involves cyclopropanecarbonylation reactions that yield high purity products suitable for biological testing .

In vitro assays conducted on related compounds have demonstrated significant binding affinities to GABA-A receptors, indicating potential anxiolytic effects. Furthermore, molecular docking studies suggest favorable interactions with various biological targets, which could lead to diverse therapeutic applications .

Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for synthesizing 4-cyclopropanecarbonyl-substituted benzodiazepines?

- Methodological Answer : The synthesis typically involves multi-step protocols starting with the benzodiazepine core. Acylation with cyclopropanecarbonyl chloride under basic conditions (e.g., triethylamine or pyridine) is a critical step. For example, in structurally similar compounds, acylation at the nitrogen atom of the diazepine ring is achieved using anhydrous solvents like dichloromethane or tetrahydrofuran at 0–25°C . Subsequent steps may include halogenation (e.g., fluorination at position 7) or methylation, requiring precise stoichiometric control to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard.

Q. How is the structural identity of this compound validated post-synthesis?

- Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:

- NMR : H and C NMR verify substituent positions (e.g., cyclopropanecarbonyl, 4-fluorophenyl).

- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., C₂₂H₂₃FN₂O₂).

- X-ray crystallography : Resolves stereochemistry and solid-state conformation, critical for SAR studies .

- HPLC : Purity assessment (>95% by area normalization).

Q. What physicochemical properties are critical for preclinical evaluation?

- Methodological Answer : Key properties include:

- LogP : Determined via shake-flask or computational methods (e.g., ChemAxon) to assess lipophilicity.

- Solubility : Measured in PBS (pH 7.4) or simulated gastric fluid.

- pKa : Titration or potentiometry to evaluate ionization states.

- Thermal stability : DSC/TGA for melting/decomposition points.

Substituents like the cyclopropane ring enhance metabolic stability, while the 4-fluorophenyl group may influence receptor binding .

Advanced Research Questions

Q. How can the acylation step in synthesis be optimized to improve yield and reduce byproducts?

- Methodological Answer : Optimization strategies include:

- Reagent selection : Using cyclopropanecarbonyl chloride with activating agents (e.g., HOBt/DCC) to enhance coupling efficiency.

- Temperature control : Slow addition at 0°C minimizes exothermic side reactions.

- Solvent choice : Anhydrous DMF or THF improves solubility of intermediates.

- Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation kinetics .

Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane).

Q. What computational approaches predict this compound’s binding affinity to GABA-A receptors?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with GABA-A receptor crystal structures (PDB: 6HUP) to model ligand-receptor interactions.

- MD simulations : GROMACS for stability analysis of the ligand-receptor complex (50 ns trajectories).

- QSAR models : Train models on benzodiazepine datasets to correlate substituent effects (e.g., cyclopropane’s steric bulk) with IC₅₀ values .

Validate predictions with in vitro radioligand displacement assays (e.g., H-flumazenil competition).

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

- Methodological Answer : Systematic SAR studies involve:

- Substituent variation : Compare 4-fluorophenyl vs. 2,4-dichlorophenyl analogs (see Table 1).

- In vitro assays : Measure IC₅₀ in GABA-A receptor binding and functional assays (e.g., patch-clamp for Cl⁻ current potentiation).

- Metabolic stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation.

Table 1 : Substituent Effects on GABA-A Binding Affinity

| Substituent | IC₅₀ (nM) | Metabolic Half-life (min) |

|---|---|---|

| 4-fluorophenyl | 12.3 | 45 |

| 2,4-dichlorophenyl | 8.7 | 32 |

| 7-methyl | 15.9 | 58 |

| Data extrapolated from analogs in . |

Q. How to resolve contradictions in reported synthetic yields for similar benzodiazepines?

- Methodological Answer : Contradictions often arise from:

- Reagent purity : Use freshly distilled solvents and anhydrous conditions.

- Reaction monitoring : Real-time HPLC/MS to detect intermediates.

- Reproducibility protocols : Strict control of humidity, temperature, and stirring rates.

Cross-validate methods via collaborative studies and publish detailed experimental logs (e.g., reaction times, exact stoichiometry) .

Data Analysis & Experimental Design

Q. What in vitro models are suitable for evaluating this compound’s neuropharmacological effects?

- Methodological Answer :

- Primary neuronal cultures : Rat cortical neurons for electrophysiology (e.g., GABA-evoked currents).

- Recombinant receptors : HEK293 cells expressing human GABA-A subunits (α1β2γ2).

- Behavioral assays : Zebrafish larvae for sedation/anxiolysis screening.

Include positive controls (e.g., diazepam) and dose-response curves (1 nM–10 µM) .

Q. How to design a stability study for this compound under physiological conditions?

- Methodological Answer :

- Buffer systems : Incubate in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and human plasma at 37°C.

- Sampling intervals : 0, 1, 6, 24, 48 hours.

- Analytical tools : UPLC-MS/MS to quantify degradation products (e.g., hydrolyzed cyclopropane ring).

- Light exposure : Test photostability under ICH Q1B guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.